8-(3-Chlorophenyl)-8-oxooctanenitrile
Overview
Description
8-(3-Chlorophenyl)-8-oxooctanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to an oxooctanenitrile chain
Scientific Research Applications
8-(3-Chlorophenyl)-8-oxooctanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 8-(3-Chlorophenyl)-8-oxooctanenitrile, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is the mitochondrial oxidative phosphorylation process . It acts as a chemical inhibitor of this process, disrupting the normal functioning of the mitochondria, which are the powerhouses of the cell .
Mode of Action
CCCP interacts with its target by acting as a protonophore . This means it facilitates the transport of protons (H+ ions) across the inner mitochondrial membrane . Normally, the electron transport chain in the mitochondria creates a proton gradient, which is used to generate ATP, the cell’s main energy currency . CCCP disrupts this gradient, reducing the ability of ATP synthase to function optimally . This uncoupling of the proton gradient essentially disrupts the cell’s energy production .
Biochemical Pathways
The action of CCCP affects the electron transport chain in the mitochondria . This chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in these reactions is used to create a proton gradient across the inner mitochondrial membrane . By disrupting this gradient, CCCP affects the downstream production of ATP, impacting various cellular processes that rely on this energy source .
Pharmacokinetics
Given its impact on cellular energy production, it can be inferred that it readily crosses cell membranes to reach its target in the mitochondria . Its bioavailability, half-life, and elimination pathways would be crucial factors influencing its pharmacological effects and potential toxicity.
Result of Action
The primary result of CCCP’s action is the disruption of cellular energy production . By uncoupling the proton gradient in the mitochondria, it reduces the production of ATP . This can lead to cell stress and, in severe cases, cell death . It’s worth noting that mild doses inducing partial decoupling have been shown to increase lifespan in certain models, suggesting a degree of hormesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chlorophenyl)-8-oxooctanenitrile typically involves the reaction of 3-chlorobenzaldehyde with octanenitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chlorophenyl)-8-oxooctanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
8-(4-Chlorophenyl)-8-oxooctanenitrile: Similar structure but with the chlorine atom in a different position.
8-(3-Bromophenyl)-8-oxooctanenitrile: Similar structure but with a bromine atom instead of chlorine.
8-(3-Chlorophenyl)-8-oxoheptanenitrile: Similar structure but with a shorter carbon chain.
Uniqueness
8-(3-Chlorophenyl)-8-oxooctanenitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring and the length of the carbon chain. These structural features can influence its reactivity, interaction with molecular targets, and overall properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
8-(3-chlorophenyl)-8-oxooctanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-13-8-6-7-12(11-13)14(17)9-4-2-1-3-5-10-16/h6-8,11H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALIDCNFUSVLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642238 | |
Record name | 8-(3-Chlorophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-74-3 | |
Record name | 3-Chloro-η-oxobenzeneoctanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3-Chlorophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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